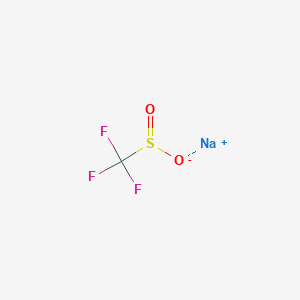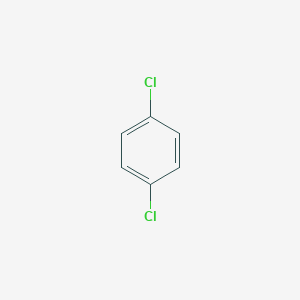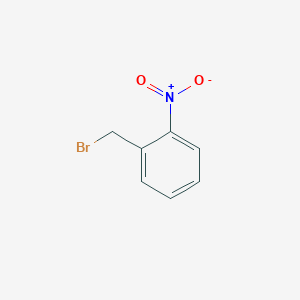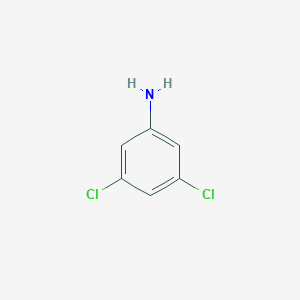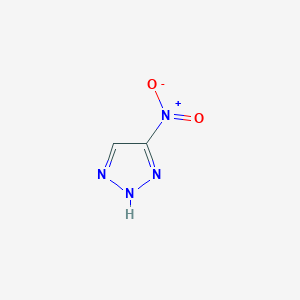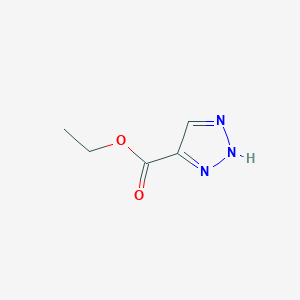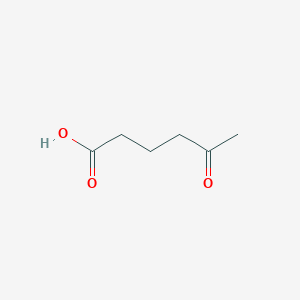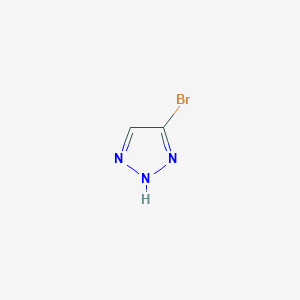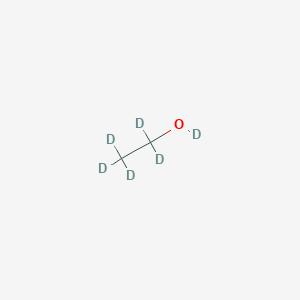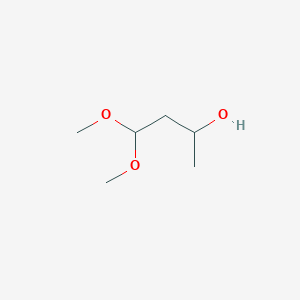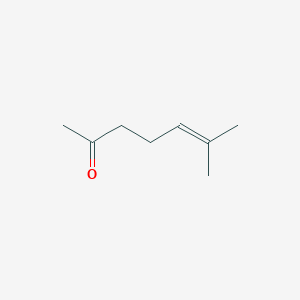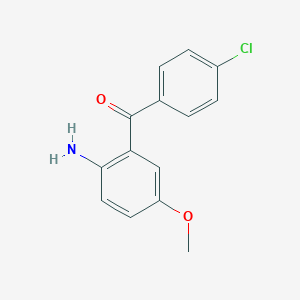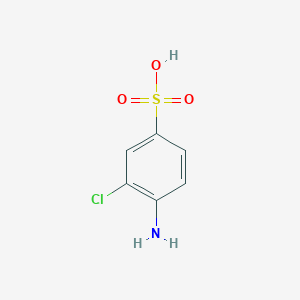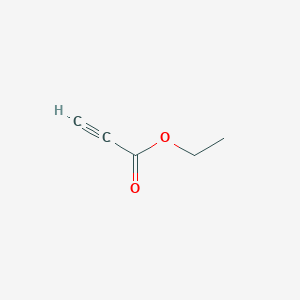
Propiolate d'éthyle
Vue d'ensemble
Description
Ethyl propiolate is an organic compound with the chemical formula C5H6O2. It is the ethyl ester of propiolic acid, the simplest acetylenic carboxylic acid. This compound is a colorless liquid that is miscible with organic solvents and has a fruity odor . Ethyl propiolate is widely used as a reagent and building block in organic synthesis, particularly in reactions that exploit the electrophilicity of the alkyne group .
Applications De Recherche Scientifique
Ethyl propiolate is used extensively in scientific research due to its versatility as a reagent. Some of its applications include:
Mécanisme D'action
Ethyl propiolate is an organic compound with the formula HC≡CCO2C2H5 . It is the ethyl ester of propiolic acid, the simplest acetylenic carboxylic acid . This compound is a reagent and building block for the synthesis of other organic compounds .
Target of Action
The primary target of ethyl propiolate is thiols . Thiols are organic compounds containing a sulfur atom bonded to a hydrogen atom, and they play important roles in various biological and chemical processes .
Mode of Action
Ethyl propiolate reacts readily with thiols to form disulfides through a nucleophilic addition-elimination reaction . This reaction is often used in organic synthesis to modify and functionalize thiols .
Biochemical Pathways
The biochemical pathway primarily affected by ethyl propiolate involves the modification and functionalization of thiols . The resulting disulfides can be further manipulated to introduce desired functionalities or to create new chemical entities .
Result of Action
The primary result of ethyl propiolate’s action is the formation of disulfides from thiols . This enables the modification of thiol-containing molecules and facilitates their detection and characterization using analytical techniques such as chromatography and spectroscopy .
Action Environment
The action of ethyl propiolate can be influenced by several environmental factors. For instance, parameters such as pH, concentration of ethyl propiolate, and temperature can affect the reaction kinetics . Therefore, proper handling and ventilation are required when using ethyl propiolate, especially at high concentrations .
Analyse Biochimique
Biochemical Properties
One of the notable properties of Ethyl propiolate is its ability to act as a versatile derivatizing agent for thiols or sulfhydryl compounds . Thiols are organic compounds containing a sulfur atom bonded to a hydrogen atom, and they play important roles in various biological and chemical processes . Ethyl propiolate reacts readily with thiols to form disulfides through a nucleophilic addition-elimination reaction . This reaction is often used in organic synthesis to modify and functionalize thiols .
Cellular Effects
The cellular effects of Ethyl propiolate are primarily related to its reactivity towards thiols . It enables the modification and characterization of thiol-containing molecules in chemical and biological research
Molecular Mechanism
The molecular mechanism of Ethyl propiolate involves its reaction with thiols to form disulfides through a nucleophilic addition-elimination reaction . This reaction is often used in organic synthesis to modify and functionalize thiols . The resulting disulfides can be further manipulated to introduce desired functionalities or to create new chemical entities .
Temporal Effects in Laboratory Settings
The temporal effects of Ethyl propiolate It is known that Ethyl propiolate is a colorless liquid with a fruity odor commonly used as a versatile derivatizing agent for thiols .
Dosage Effects in Animal Models
The effects of Ethyl propiolate It is known that Ethyl propiolate has a low toxicity profile, and exposure at normal levels does not cause adverse health effects .
Metabolic Pathways
The metabolic pathways involving Ethyl propiolate It is known that Ethyl propiolate reacts readily with thiols to form disulfides, enabling their modification and characterization in chemical and biological research .
Transport and Distribution
The transport and distribution of Ethyl propiolate It is known that Ethyl propiolate is a colorless liquid that is miscible with organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl propiolate can be synthesized using various methods. One common method involves the reaction of propargyl alcohol with ethanol in the presence of a catalyst such as calcium hypochlorite and acetic acid. This reaction is typically carried out in dichloromethane as a solvent at temperatures between 0 and 40 degrees Celsius . Another method involves the esterification of propiolic acid with ethanol under acidic conditions, using catalysts like sulfuric acid or boron trifluoride diethyl etherate .
Industrial Production Methods: Industrial production of ethyl propiolate often follows similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions may vary to optimize yield and reduce environmental impact. For instance, using milder conditions and environmentally friendly catalysts can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl propiolate undergoes various types of chemical reactions, including nucleophilic addition, cycloaddition, and substitution reactions. One notable reaction is its nucleophilic addition-elimination with thiols to form disulfides . This reaction is often used in organic synthesis to modify and functionalize thiols .
Common Reagents and Conditions:
Nucleophilic Addition: Thiols react with ethyl propiolate under mild conditions to form disulfides.
Substitution: It can undergo substitution reactions with various nucleophiles, exploiting the electrophilicity of the alkyne group.
Major Products:
Disulfides: Formed from the reaction with thiols.
Pyrazoles: Formed from dipolar cycloaddition reactions.
Comparaison Avec Des Composés Similaires
Ethyl propiolate can be compared with other acetylenic esters such as methyl propiolate and butyl propiolate. While all these compounds share similar reactivity due to the presence of the electrophilic alkyne group, ethyl propiolate is unique in its balance of reactivity and stability, making it particularly useful in various synthetic applications . Similar compounds include:
Methyl Propiolate: Similar reactivity but different physical properties due to the methyl group.
Butyl Propiolate: Similar reactivity but different physical properties due to the butyl group.
Ethyl propiolate’s unique combination of properties makes it a versatile and valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
ethyl prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-3-5(6)7-4-2/h1H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVJYQGSRWVMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31762-50-2 | |
| Record name | 2-Propynoic acid, ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31762-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80211359 | |
| Record name | Ethyl propiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent odor; mp = 9 deg C; [Alfa Aesar MSDS] | |
| Record name | Ethyl propiolate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20790 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
623-47-2 | |
| Record name | Ethyl propiolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl propiolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl propiolate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60551 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl propiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl propiolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL PROPIOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W235G5U52S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethyl propiolate?
A1: The molecular formula of ethyl propiolate is C5H6O2, and its molecular weight is 98.10 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize ethyl propiolate?
A2: Ethyl propiolate can be characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [, , ]
- Infrared (IR) Spectroscopy: IR spectroscopy reveals characteristic absorption bands corresponding to specific functional groups, such as the C≡C stretch of the alkyne and the C=O stretch of the ester group. [, ]
- Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. []
Q3: What are some common reactions involving ethyl propiolate?
A3: Ethyl propiolate participates in various reactions, including:
- Cycloaddition Reactions: Ethyl propiolate readily undergoes [3+2] cycloaddition reactions with 1,3-dipoles like nitrile oxides, azides, and nitrones, leading to the formation of heterocyclic compounds like isoxazoles, triazoles, and isoxazolidines, respectively. [, , , , , , ]
- Diels-Alder Reactions: As a dienophile, ethyl propiolate reacts with dienes like furan in Diels-Alder reactions, forming bicyclic compounds. []
- Michael Additions: Ethyl propiolate acts as a Michael acceptor in reactions with nucleophiles like amines, thiols, and organometallic reagents, resulting in the formation of β-substituted acrylate derivatives. [, , , , ]
- Cyclotrimerization Reactions: Transition metal catalysts like ruthenium and palladium complexes promote the cyclotrimerization of ethyl propiolate, yielding substituted benzene derivatives. [, ]
- Nucleophilic Addition Reactions: Nucleophiles can attack the electrophilic carbon of the alkyne in ethyl propiolate, leading to the addition products. [, ]
Q4: What role does ethyl propiolate play in multi-component reactions?
A4: Ethyl propiolate serves as a valuable building block in multi-component reactions, such as those involving azaarenes, NH-heterocyclic compounds, and 1,3-dicarbonyl compounds, enabling the efficient synthesis of complex molecules. []
Q5: How does the choice of catalyst influence the regioselectivity in reactions with ethyl propiolate?
A5: The regioselectivity of reactions involving ethyl propiolate is strongly influenced by the catalyst used. For instance, in the 1,3-dipolar cycloaddition of pyrimidinium ylides with ethyl propiolate, the regioselectivity can be explained using perturbation and frontier orbital theories. [] Similarly, in the Diels-Alder reaction with furan, the presence of AlCl3 influences the endo/exo selectivity of the product formation. []
Q6: What are some notable applications of ethyl propiolate in organic synthesis?
A6: Ethyl propiolate serves as a crucial starting material for synthesizing various compounds, including:
- Heterocycles: It's widely employed in preparing biologically relevant heterocyclic compounds, such as pyrrolo[1,2-c]pyridines, selenazolo[3,2-a]pyrimidin-7-ones, and pyrazolo[1,5-a]pyridines. [, , , ]
- Natural Product Synthesis: It serves as a key intermediate in synthesizing natural products like (+)-decursinol, a compound with potential medicinal properties. []
- Organic Materials: It can be polymerized to form poly(ethyl propiolate) (PEP), which exhibits interesting electrical properties and can be used in nanotechnological applications. []
Q7: How has computational chemistry contributed to understanding the reactivity of ethyl propiolate?
A7: Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays a crucial role in understanding the reactivity and reaction mechanisms of ethyl propiolate:
- Mechanism Elucidation: DFT calculations help decipher the reaction mechanisms of reactions involving ethyl propiolate, such as the [3+2] cycloaddition with aryl azides, revealing mechanistic details like the involvement of polar intermediates and the synchronicity of bond formation. []
- Regioselectivity Prediction: Computational studies assist in predicting and explaining the regioselectivity observed in reactions like the 1,3-dipolar cycloaddition of pyrimidinium ylides and the Diels-Alder reaction with furan, offering insights into factors like orbital interactions and steric effects. [, , ]
- Transition State Analysis: DFT calculations enable the optimization and characterization of transition state structures, providing valuable information about the activation energies and geometries involved in reactions like the Michael addition of aniline. []
Q8: How is computational chemistry employed to understand the solvent effects on ethyl propiolate reactions?
A8: Theoretical studies using DFT calculations help elucidate the influence of solvents on the reactivity of ethyl propiolate. For example, calculations can rationalize the observed regioselectivity changes in the 1,3-dipolar cycloaddition of 2-furfural oxime with ethyl propiolate in different solvents. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


